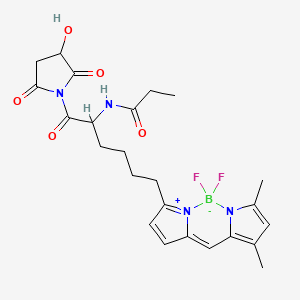

BODIPY fluorophore

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Boron-dipyrromethene (BODIPY) fluorophores are a class of organic dyes known for their unique photophysical properties, including high molar absorptivity, tunable absorption and emission energies, and high fluorescence quantum yields . These compounds have gained significant attention in various scientific fields due to their versatility and stability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of BODIPY fluorophores typically involves the condensation of pyrrole with an electrophilic carbonyl compound, followed by oxidation and complexation with boron trifluoride . The three major synthetic routes are:

Pyrroles and Acid Chlorides: This method involves the reaction of pyrroles with acid chlorides under acidic conditions.

Pyrroles and Aldehydes: This route uses aldehydes as the electrophilic carbonyl compound.

Ketopyrroles: This method involves the use of ketopyrroles as starting materials.

Industrial Production Methods

Industrial production of BODIPY fluorophores often employs scalable synthetic routes that ensure high yields and purity. The use of automated synthesis and purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

BODIPY fluorophores undergo various chemical reactions, including:

Electrophilic Substitution: Common electrophiles include chlorosulfonic acid, N-bromosuccinimide, and nitric acid.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are frequently used to introduce various functional groups.

Oxidation and Reduction: These reactions are less common but can be used to modify the electronic properties of the fluorophore.

Common Reagents and Conditions

Electrophilic Substitution: Chlorosulfonic acid or N-bromosuccinimide in the presence of a solvent like dichloromethane.

Cross-Coupling Reactions: Palladium catalysts, such as Pd(PPh₃)₄, in solvents like tetrahydrofuran (THF) or benzene.

Major Products

The major products of these reactions are typically BODIPY derivatives with modified photophysical properties, such as altered absorption and emission wavelengths .

Aplicaciones Científicas De Investigación

BODIPY fluorophores have a wide range of applications in scientific research:

Chemistry: Used as sensors for detecting various ions and molecules.

Biology: Employed in cellular imaging and as fluorescent probes for studying biological processes.

Medicine: Utilized in photodynamic therapy for cancer treatment.

Industry: Applied in dye-sensitized solar cells and organic light-emitting diodes (OLEDs).

Mecanismo De Acción

The mechanism of action of BODIPY fluorophores involves their ability to absorb light and emit fluorescence. This process is facilitated by the unique electronic structure of the BODIPY core, which allows for efficient energy transfer and emission . In photodynamic therapy, BODIPY fluorophores generate reactive oxygen species upon light activation, leading to the destruction of cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

Fluorescein: Another widely used fluorophore with similar applications but different photophysical properties.

Rhodamine: Known for its high fluorescence quantum yield and stability.

Cyanine Dyes: Used in various imaging applications but generally have lower photostability compared to BODIPY.

Uniqueness of BODIPY

BODIPY fluorophores are unique due to their high photostability, tunable photophysical properties, and versatility in various applications . Unlike other fluorophores, BODIPY compounds are relatively insensitive to solvent polarity and pH changes, making them highly adaptable for different environments .

Propiedades

Fórmula molecular |

C24H29BF2N4O5 |

|---|---|

Peso molecular |

502.3 g/mol |

Nombre IUPAC |

N-[6-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)-1-(3-hydroxy-2,5-dioxopyrrolidin-1-yl)-1-oxohexan-2-yl]propanamide |

InChI |

InChI=1S/C24H29BF2N4O5/c1-4-21(33)28-18(23(35)29-22(34)13-20(32)24(29)36)8-6-5-7-16-9-10-17-12-19-14(2)11-15(3)30(19)25(26,27)31(16)17/h9-12,18,20,32H,4-8,13H2,1-3H3,(H,28,33) |

Clave InChI |

DIDTYPHBVAHJJW-UHFFFAOYSA-N |

SMILES canónico |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCCCC(C(=O)N4C(=O)CC(C4=O)O)NC(=O)CC)C)C)(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(5-Methylpyridin-2-yl)-3-(piperazin-1-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14794519.png)

![Methyl 3-[benzyl(2,3-dihydroxypropyl)amino]-4-methoxybutanoate](/img/structure/B14794525.png)

![Methyl 2-(2-bromophenyl)-3-[1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethylamino]but-2-enoate](/img/structure/B14794531.png)

![2-amino-N-[(6-chloropyridin-3-yl)methyl]-N-cyclopropylpropanamide](/img/structure/B14794551.png)

![[2-[(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14794553.png)

![N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]acetamide](/img/structure/B14794591.png)

![6-(tert-Butyl) 7-ethyl (1R,5S,7S)-3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate](/img/structure/B14794599.png)